molecular formula C23H30N2O4S2 B6582016 4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide CAS No. 1208903-50-7

4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide

Cat. No. B6582016
CAS RN: 1208903-50-7
M. Wt: 462.6 g/mol
InChI Key: BUJTTYTVCSBWTF-UHFFFAOYSA-N
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Description

4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide (hereafter referred to as 4-PNSO) is a synthetic molecule that has been used in scientific research for a variety of applications. It is a member of the class of compounds known as heterocyclic amides, which are characterized by their ability to form strong bonds with other molecules. 4-PNSO has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer and anti-microbial effects. In addition, it has been used as a tool in drug design and as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-PNSO in lab experiments are its availability, low cost and ease of synthesis. In addition, it has been shown to possess a range of biological activities, which makes it a useful tool in drug design and as a potential therapeutic agent. However, it is important to note that the exact mechanism of action of 4-PNSO is not yet fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are a number of potential future directions for research into 4-PNSO. These include further exploration of its mechanism of action, as well as further investigation into its potential therapeutic applications. In addition, further research into its biochemical and physiological effects may lead to the development of new drugs or therapies based on the molecule. Finally, research into its potential toxicity and other safety concerns should also be conducted.

Synthesis Methods

4-PNSO can be synthesized from commercially available starting materials. The synthesis involves a condensation reaction of a thiophene-2-sulfonyl piperidine with a phenyl isocyanate, followed by a cyclization reaction to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0-100°C. The yield of the reaction is typically in the range of 60-90%.

Scientific Research Applications

4-PNSO has been used in a variety of scientific research applications. It has been used as a tool in drug design, due to its ability to form strong bonds with other molecules. In addition, it has been used as a potential therapeutic agent, due to its anti-inflammatory, anti-cancer and anti-microbial properties. Furthermore, it has been used in the study of enzyme inhibition, as it is known to bind to certain enzymes and inhibit their activity.

properties

IUPAC Name

4-phenyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S2/c26-22(23(12-16-29-17-13-23)19-7-2-1-3-8-19)24-14-11-20-9-4-5-15-25(20)31(27,28)21-10-6-18-30-21/h1-3,6-8,10,18,20H,4-5,9,11-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJTTYTVCSBWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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